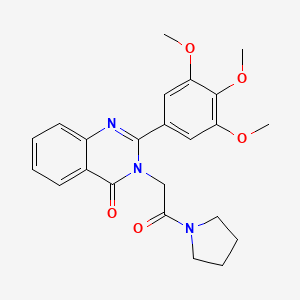
Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a pyrrolidine ring, a quinazolinone core, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the trimethoxyphenyl group and the pyrrolidine ring. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions under controlled conditions, such as temperature and pressure, to achieve efficient production. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the pyrrolidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and varying functional groups.
Trimethoxyphenyl Compounds: Molecules containing the trimethoxyphenyl group with different core structures.
Uniqueness
Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
83409-08-9 |
|---|---|
Molecular Formula |
C23H25N3O5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-12-15(13-19(30-2)21(18)31-3)22-24-17-9-5-4-8-16(17)23(28)26(22)14-20(27)25-10-6-7-11-25/h4-5,8-9,12-13H,6-7,10-11,14H2,1-3H3 |
InChI Key |
DURHWVXTPPVFFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















